2,4-Diacetoxypentane
Overview
Description
2,4-Diacetoxypentane is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It is a colorless to yellowish liquid that is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
2,4-Diacetoxypentane can be synthesized through the anhydride reaction of 2,4-dihydroxypentanoic acid. The process involves heating 2,4-dihydroxypentanoic acid with acetic anhydride, resulting in the formation of this compound . The reaction conditions typically include elevated temperatures and the use of a suitable solvent to facilitate the reaction. After the reaction, the product is purified through extraction and distillation processes to obtain the desired compound.
Chemical Reactions Analysis
2,4-Diacetoxypentane undergoes various chemical reactions, including:
Hydrolysis: When reacted with water, it forms 4-acetoxy-2-pentanol.
Substitution: It can react with halogenating agents to form 4-acetoxy-2-chloropentane.
Esterification: It can participate in esterification reactions due to the presence of acetoxy groups.
Common reagents used in these reactions include water, halogenating agents, and acids. The major products formed from these reactions are typically esters and halogenated compounds.
Scientific Research Applications
2,4-Diacetoxypentane is used in scientific research for various purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diacetoxypentane involves its reactivity due to the presence of acetoxy groups. These groups can undergo hydrolysis, substitution, and esterification reactions, making the compound versatile in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2,4-Diacetoxypentane can be compared with similar compounds such as:
2,4-Dihydroxypentanoic acid: The precursor in its synthesis.
4-Acetoxy-2-pentanol: A hydrolysis product.
4-Acetoxy-2-chloropentane: A substitution product.
The uniqueness of this compound lies in its dual acetoxy groups, which provide it with distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
4-acetyloxypentan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIRZGMYUQIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994571 | |
Record name | Pentane-2,4-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-86-0 | |
Record name | 2,4-Diacetoxypentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane-2,4-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diacetoxypentane in the study of 1,3-Glycol derivatives?
A: this compound serves as a key product in understanding the stereochemical course of reactions involving 1,3-Glycol derivatives like 2,4-Pentanediol. [] The research by Miyashita et al. demonstrates that this compound is formed with predominant retention of configuration when synthesized from specific precursors like 4-acetoxy-2-chloropentane or the tosylate of 4-acetoxy-2-pentanol. [] This observation provides valuable insights into the reaction mechanisms and the influence of reaction conditions on product stereochemistry.
Q2: How is this compound analyzed in complex mixtures?
A: Gas Chromatography-Mass Spectrometry (GC-MS) proves to be an effective technique for identifying and quantifying this compound within complex mixtures, such as the volatile oil extracted from Siraitia grosvenorii tubers. [] This method enables the separation and identification of this compound alongside other volatile compounds, making it a valuable tool in analytical chemistry and natural product research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.